3-(2-(Trifluoromethyl)phenyl)isonicotinic acid

Übersicht

Beschreibung

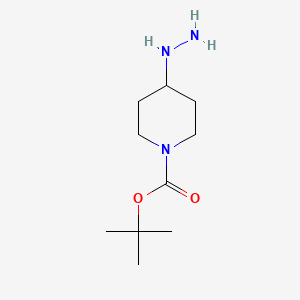

3-(2-(Trifluoromethyl)phenyl)isonicotinic acid is a chemical compound with the molecular formula C13H8F3NO2 . It is a derivative of isonicotinic acid, which is a pyridine with a carboxylic acid substituent at the 4-position .

Molecular Structure Analysis

The molecular structure of this compound consists of a trifluoromethyl group (-CF3) attached to a phenyl group, which is further connected to isonicotinic acid . The trifluoromethyl group is a functional group that has the formula -CF3 .Wissenschaftliche Forschungsanwendungen

Applications in Anticancer Research

Cinnamic acid derivatives, including compounds related to 3-(2-(Trifluoromethyl)phenyl)isonicotinic acid, have garnered significant attention in medicinal research due to their potential as antitumor agents. Despite their rich medicinal tradition, these derivatives have been underutilized for decades. Recent focus has shifted towards exploring the antitumor efficacy of various cinnamoyl derivatives. The comprehensive review of the synthesis and biological evaluation of these derivatives in anticancer research suggests their promising role as traditional and synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).

Biological and Pharmacological Effects of Phenolic Acids

Chlorogenic Acid (CGA), a phenolic acid compound and a derivative of cinnamic acid, demonstrates a multitude of biological and therapeutic roles. It is known for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and central nervous system stimulatory effects. CGA's impact on lipid metabolism and glucose regulation suggests its potential therapeutic application in treating hepatic steatosis, cardiovascular disease, diabetes, and obesity. This comprehensive review highlights the need for further research to optimize CGA's biological and pharmacological effects (Naveed et al., 2018).

Analysis of Isoniazid and its Derivatives

A study on the structure, disintegration, and antituberculotic in vitro activity of over 200 derivatives of isonicotinic acid hydrazide (INH) revealed that many compounds do not withstand in vitro conditions, with hydrolysis leading to the formation of INH and isonicotinic acid. The analysis suggests that most so-called "novel leads" are merely precursors of an INH-based scaffold, indicating that INH and its derivatives, including isonicotinic acid derivatives, might not be promising lead compounds for antituberculotic activity (Scior & Garcés-Eisele, 2006).

Wirkmechanismus

Target of Action

The primary target of 3-(2-(Trifluoromethyl)phenyl)isonicotinic acid is Mycobacterium tuberculosis . This compound has shown potent anti-mycobacterial activity .

Mode of Action

this compound interacts with its target by inhibiting the growth of Mycobacterium tuberculosis . The compound is a derivative of isoniazid, and it is cleaved into isonicotinic acid, which is the bioactive form of isoniazid .

Biochemical Pathways

It is known that isoniazid derivatives like this compound can inhibit the synthesis of mycolic acids, which are essential components of the cell wall of mycobacterium tuberculosis .

Pharmacokinetics

It is known that isoniazid, the parent compound, is well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of the growth of Mycobacterium tuberculosis . This leads to the death of the bacteria and the resolution of the tuberculosis infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s efficacy can be affected by the pH of the environment, as well as the presence of other substances that can interact with it . The stability of the compound can be influenced by factors such as temperature, light, and humidity .

Eigenschaften

IUPAC Name |

3-[2-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)11-4-2-1-3-8(11)10-7-17-6-5-9(10)12(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVLAZQSMSAKAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CN=C2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10687962 | |

| Record name | 3-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10687962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261602-03-2 | |

| Record name | 3-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10687962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B1440851.png)

![3-{[(2-Fluorophenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B1440866.png)

![6-Aminomethyl-4h-benzo[1,4]oxazin-3-one hydrochloride](/img/structure/B1440868.png)

![N-formyl-1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1440869.png)